

An In-depth Technical Guide to 2,6-Dihydroxypyridine

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Compound of Interest

Compound Name: 2,6-Dihydroxypyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxypyridine, a pivotal heterocyclic compound, is gaining significant attention in various scientific domains. Its unique chemical properties and biological relevance make it a molecule of interest in biochemistry, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its molecular characteristics, synthesis protocols, and key biological pathways, tailored for professionals in research and development.

Core Molecular Data

2,6-Dihydroxypyridine, with the chemical formula $C_5H_5NO_2$, is a colorless, crystalline solid.^[1]

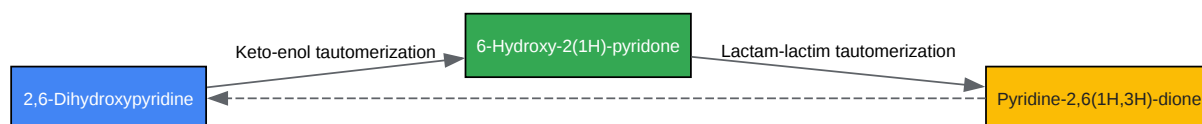
^[2] It is recognized for its role as a key intermediate in the microbial degradation of nicotine.^[1]

^[2] The fundamental properties of this compound are summarized below for quick reference.

Property	Value
Molecular Formula	C ₅ H ₅ NO ₂ [1][2][3][4][5]
Molar Mass	111.10 g/mol [1][2][3]
IUPAC Name	Pyridine-2,6-diol[3][5]
Synonyms	6-Hydroxypyridin-2(1H)-one, 2,6-DHP[1][3]
CAS Number	626-06-2[1][2][3][4][5]
Appearance	Colorless crystalline solid[1]
Density	1.379 ± 0.06 g/cm ³ [1][4]
Melting Point	190–191 °C[1][2]
Boiling Point	387.2 ± 42.0 °C[1][4]
Solubility in Water	41 g/L[1][2]

Tautomerism in 2,6-Dihydroxypyridine

A critical aspect of **2,6-dihydroxypyridine**'s chemistry is its existence in multiple tautomeric forms. The equilibrium between these forms is significantly influenced by the solvent environment.[1] In common solvents like ethanol, water, and DMSO, the 6-hydroxy-2(1H)-pyridone tautomer is the most prevalent.[1][2]



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Caption: Tautomeric forms of **2,6-dihydroxypyridine**.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2,6-dihydroxypyridine** are crucial for reproducible research. Below are key experimental protocols.

Chemical Synthesis from 2,6-Dichloropyridine

A common laboratory-scale synthesis involves a two-step process starting from 2,6-dichloropyridine.^[2]

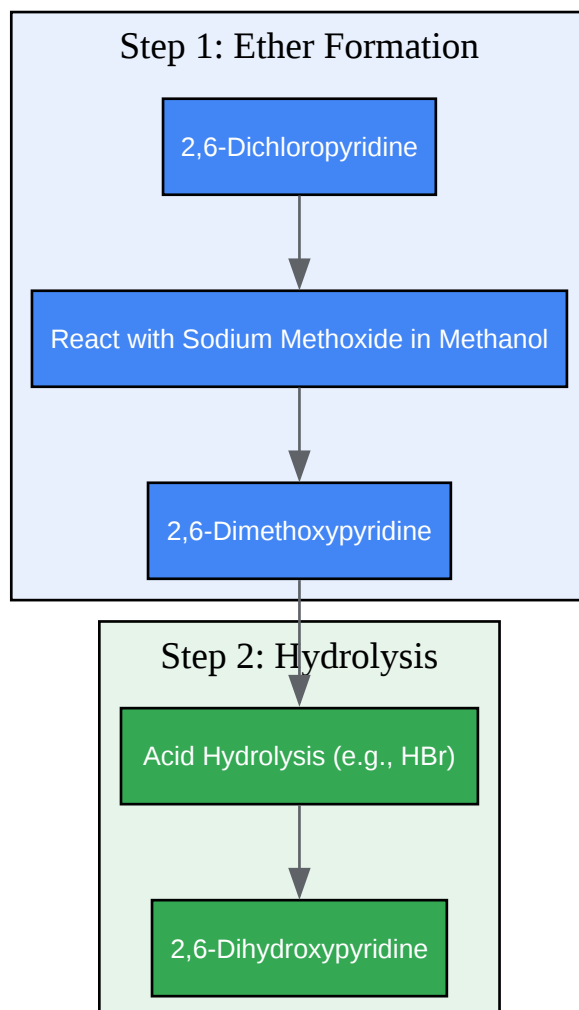
Step 1: Formation of 2,6-dimethoxypyridine

- In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine in an excess of methanol.
- Add sodium methoxide to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
- Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and remove the methanol under reduced pressure.
- Extract the resulting crude product with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield crude 2,6-dimethoxypyridine.

Step 2: Hydrolysis to **2,6-dihydroxypyridine**

- Treat the crude 2,6-dimethoxypyridine with a strong acid, such as hydrobromic acid or hydrochloric acid.
- Heat the mixture at reflux for an extended period to ensure complete hydrolysis of the methoxy groups.
- Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.

- Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain **2,6-dihydroxypyridine**.



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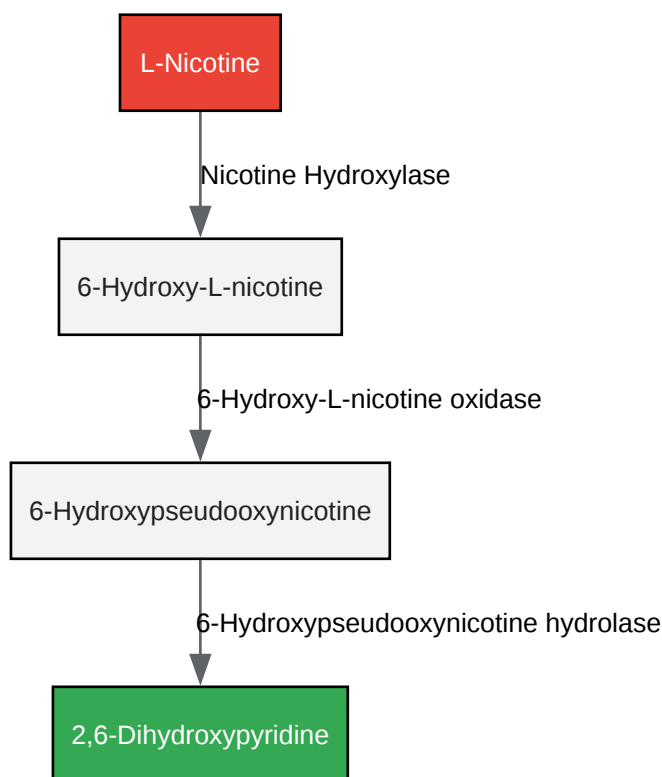
Caption: Synthesis of **2,6-dihydroxypyridine**.

Biological Significance and Pathways

2,6-Dihydroxypyridine is a notable intermediate in the metabolic breakdown of nicotine by certain bacteria, such as *Arthrobacter nicotinovorans*.^{[1][2]} This biological pathway highlights the enzymatic machinery evolved by microorganisms to utilize nicotine as a carbon and nitrogen source.

Nicotine Degradation Pathway

The enzymatic degradation of L-nicotine to **2,6-dihydroxypyridine** is a multi-step process.[1] This pathway is of significant interest for bioremediation and biocatalysis applications.

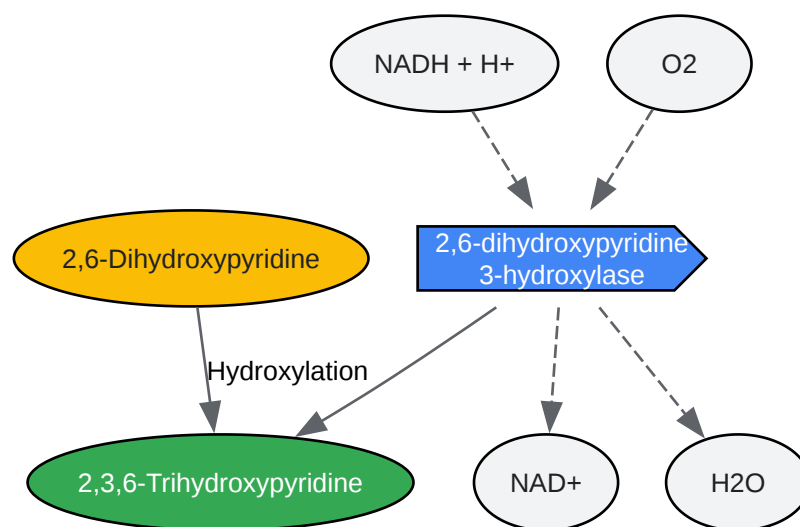


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Caption: Nicotine degradation pathway.

Enzymatic Oxidation

2,6-dihydroxypyridine serves as a substrate for specific oxygenase enzymes. For example, **2,6-dihydroxypyridine-3-hydroxylase**, a dimeric flavoprotein, catalyzes its hydroxylation to 2,3,6-trihydroxypyridine.[2] This reaction is NADH-dependent.[1]



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Caption: Oxidation of **2,6-dihydroxypyridine**.

Conclusion

2,6-Dihydroxypyridine is a versatile molecule with significant implications in both chemical synthesis and biological systems. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the study and application of this compound. Further investigation into its properties and reaction mechanisms will undoubtedly unveil new opportunities in drug development and biotechnology.

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